N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising a thiazolo[3,2-b][1,2,4]triazole core linked to a 2-(p-tolyl)-2H-tetrazole-5-carboxamide moiety. The thiazolo-triazole system is known for its bioactivity in medicinal chemistry, while the tetrazole group enhances metabolic stability and binding affinity. Its synthesis typically involves cyclocondensation reactions of triazole-thiol precursors with maleimides or other electrophilic reagents . Structural confirmation relies on NMR and mass spectrometry, though ambiguities in NH proton assignments (amide vs. triazole) require careful interpretation .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8OS/c1-9-2-4-10(5-3-9)22-19-12(18-20-22)13(23)15-6-11-7-24-14-16-8-17-21(11)14/h2-5,7-8H,6H2,1H3,(H,15,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVUMVRHIHFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CSC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the p-tolyl group and the tetrazole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole structures exhibit promising antimicrobial properties. For instance, derivatives of triazoles have been reported to possess activity against a range of pathogens including bacteria and fungi. Studies suggest that the incorporation of these rings enhances the ability of the compound to disrupt microbial cell walls or inhibit essential enzymes .
Anticancer Properties
Several studies have highlighted the potential of triazole derivatives in cancer therapy. The compound may function as an inhibitor of key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the unique structure of N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide may enhance its efficacy as a chemotherapeutic agent.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it may act on enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes. Inhibiting these enzymes can lead to therapeutic effects in conditions like glaucoma (via carbonic anhydrase inhibition) and Alzheimer's disease (via cholinesterase inhibition) .
Case Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated various thiazolo-triazole derivatives for their antimicrobial activity against standard bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | Pseudomonas aeruginosa | 20 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
Mechanism of Action
The mechanism of action of N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives
(E/Z)-5-((Alkylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones
These derivatives (e.g., compounds 5a–5e from ) share the thiazolo-triazole core but differ in substituents at the 5-position. Key comparisons include:
These compounds exhibit varied physicochemical properties, with 5d showing structural similarity to the target compound’s p-tolyl group. Anticonvulsant activity in 5d aligns with findings for fluorophenyl and propoxyphenyl analogs (e.g., compound 3c and 5b in ) .
Fused Triazole-Thiadiazole Systems
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles ()
These compounds replace the thiazole ring with a thiadiazole, broadening bioactivity. For example:
- N-(1-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino]-2,2,2-trichloroethyl)carboxamides exhibit antimicrobial and antiviral activity (42–62% yields) .
Thiazolo[3,2-b]-1,2,4-triazinones ()
These derivatives share a fused triazole-thiazole system but incorporate a triazinone ring. Key distinctions:
- Molecular Overlay Similarity: >60% with thieno[2,3-d]pyrimidinones, suggesting comparable binding motifs for enzyme inhibition (e.g., acetylcholinesterase) .
Anticonvulsant Activity
- Target Compound : Structural analogs like 3c (6-(4-fluorophenyl)thiazolo-triazole) and 5b (6-(4-propoxyphenyl)thiazolo-triazole) demonstrate efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
- Mechanistic Insight : The p-tolyl group in the target compound may enhance lipophilicity, favoring CNS penetration, while the tetrazole-carboxamide moiety could modulate GABAergic pathways.
Biological Activity
N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of thiazolo[3,2-b][1,2,4]triazole derivatives with p-tolyl groups and subsequent modifications to introduce the tetrazole moiety. Characterization techniques such as NMR and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit promising anticancer activity. For instance, a study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives against nearly 60 human cancer cell lines. The results demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold showed significant cytotoxic effects on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Notably, compounds with a 5-ylidene substituent exhibited superior potency compared to their respective amides .
Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated. A study focused on their efficacy against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. The synthesized compounds demonstrated varying degrees of antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 16 μg/mL to 32 μg/mL against specific strains . The mechanism of action is hypothesized to involve inhibition of bacterial fatty acid biosynthesis through interaction with the enoyl-acyl carrier protein reductase enzyme .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies have shown that substituents at specific positions on the thiazolo[3,2-b][1,2,4]triazole ring significantly influence their anticancer and antimicrobial activities. For example:
- Position C-5 Substituents : The presence of electron-withdrawing groups such as chlorine enhances anticancer activity.
- Amide Linkage : The introduction of an amide group at certain positions increases binding affinity to biological targets .
Case Study 1: Anticancer Activity Evaluation
In a comprehensive study involving synthesized thiazolo[3,2-b][1,2,4]triazole derivatives:
- Objective : To evaluate anticancer activity against a panel of human cancer cell lines.
- Findings : Compounds showed IC50 values ranging from 0.5 µM to 10 µM depending on the type of cancer cell line. The most potent derivative was identified as having a para-chloro substitution on the phenyl ring .
Case Study 2: Antimicrobial Screening
A separate study focused on assessing antimicrobial efficacy:
Q & A
Q. What are the optimal synthetic routes for preparing N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide?
The synthesis of fused heterocyclic systems like this compound typically involves cyclization of precursor thioureas or isothiocyanates. For example, analogous compounds were synthesized via dehydrosulfurization using HgO in boiling glacial acetic acid, yielding cyclized products in 42–62% efficiency . Key steps include:
- Precursor preparation : Reacting N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides with isothiocyanates.
- Cyclization : Heating with HgO in acetic acid (1–1.5 hours) to form the thiadiazole-triazole scaffold.
- Purification : Isolation via recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of spectral techniques:
Q. What biological activities are associated with similar thiadiazole-triazole hybrids?
Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit:
- Antimicrobial activity : pH-dependent inhibition of Gram-positive bacteria (e.g., S. aureus MIC: 4–16 µg/mL) .
- Enzyme inhibition : GSK-3β inhibition (IC₅₀: ~2.5 µM) via molecular docking studies .
- Antioxidant properties : DPPH radical scavenging (EC₅₀: 50–100 µM) .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Contradictions often arise from experimental variables. Mitigation strategies include:
- Standardized protocols : Control pH (antimicrobial activity is pH-sensitive ), solvent polarity, and cell line viability.
- Dose-response curves : Use triplicate measurements and non-linear regression for IC₅₀ calculations.
- Comparative assays : Benchmark against known inhibitors (e.g., ascorbic acid for antioxidant assays).
Q. What computational methods are suitable for predicting reactivity and binding modes of this compound?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β or acetylcholinesterase .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (e.g., MM-PBSA).
Q. How can reaction yields be improved during cyclization steps?
Optimization strategies include:
Q. What analytical techniques are critical for detecting degradation products or impurities?
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate and identify byproducts .
- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition onset >200°C for similar compounds ).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and purity .
Methodological Guidance for Data Interpretation
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?
- Scaffold modification : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the p-tolyl ring).
- Bioisosteric replacement : Replace the tetrazole moiety with carboxylic acid or nitro groups to assess activity changes .
- 3D-QSAR : Build CoMFA or CoMSIA models using steric/electrostatic field data from docking studies.
Q. What strategies are recommended for scaling up synthesis without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
